molecular formula C8H15N3 B13955512 1-(1-isopropyl-1H-imidazol-2-yl)ethanamine

1-(1-isopropyl-1H-imidazol-2-yl)ethanamine

Cat. No.: B13955512
M. Wt: 153.22 g/mol
InChI Key: LOYXYNMUOSCFOH-UHFFFAOYSA-N
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Description

1-(1-Isopropyl-1H-imidazol-2-yl)ethanamine is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an isopropyl group attached to the nitrogen atom at the first position of the imidazole ring and an ethanamine group at the second position. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-isopropyl-1H-imidazol-2-yl)ethanamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.

    Attachment of the Ethanamine Group: The ethanamine group can be introduced through a nucleophilic substitution reaction using ethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-Isopropyl-1H-imidazol-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethanamine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethylamine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

1-(1-Isopropyl-1H-imidazol-2-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-isopropyl-1H-imidazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methyl-1H-imidazol-2-yl)ethanamine
  • 1-(1-Propyl-1H-imidazol-2-yl)ethanamine
  • 1-(1-Butyl-1H-imidazol-2-yl)ethanamine

Uniqueness

1-(1-Isopropyl-1H-imidazol-2-yl)ethanamine is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its binding affinity to biological targets and its overall biological activity compared to other similar compounds.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

1-(1-propan-2-ylimidazol-2-yl)ethanamine

InChI

InChI=1S/C8H15N3/c1-6(2)11-5-4-10-8(11)7(3)9/h4-7H,9H2,1-3H3

InChI Key

LOYXYNMUOSCFOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN=C1C(C)N

Origin of Product

United States

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